molecular formula C11H11NO2 B8496921 8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione

8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione

Cat. No.: B8496921
M. Wt: 189.21 g/mol
InChI Key: MUEIHYIQONHNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C11H11NO2/c1-7-2-3-8-9(6-7)12-11(14)5-4-10(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

MUEIHYIQONHNLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 8-iodo-3,4-dihydro-1H-1-benzazepine-2,5-dione (0.3 g, 1.0 mmol) in DMF (5 mL) was added CuI (19 mg, 0.1 mmol), KF (116 mg, 2.0 mmol), Me4Sn (0.28 mL, 2.0 mmol), and Pd(PPh3)4 (116 mg, 0.1 mmol). The reaction mixture was allowed to stir at 120° C. for 4 h. After being allowed to cool to rt, EtOAc (50 mL) and a 1M aqueous KF solution (25 mL) were added and the solution was allowed to stir for an additional 40 min. The mixture was filtered over Celite®. The organic solution was separated, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to provide 8-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione (60 mg, 32%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
116 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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